Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-morpholin-3-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHQUHHNWVGOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(morpholin-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.30 g/mol
- Structure : The compound features a tert-butyl group attached to a morpholine ring through an ethyl chain, enhancing solubility and stability.
Chemistry
In organic synthesis, Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate serves as a protecting group for amines. Its ease of installation and removal under mild conditions makes it particularly useful in peptide synthesis and other organic reactions.
Biology
The compound is utilized in biological research to explore the effects of morpholine derivatives on various biological systems. It acts as a precursor for synthesizing complex molecules with potential biological activity, contributing to the understanding of cellular mechanisms.
Medicine
In medicinal chemistry, this compound is being investigated for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways, particularly in cancer and neurodegenerative diseases.
Inhibition of Cancer Cell Growth
A study demonstrated that morpholine derivatives could significantly reduce the viability of HeLa cells through mechanisms involving microtubule disruption, indicating potential anticancer properties.
Neuroprotective Mechanisms
Research has shown that morpholine-containing compounds can protect neuronal cells from oxidative stress, suggesting applications in treating neurodegenerative disorders such as Alzheimer's disease.
Drug Development
Ongoing investigations are assessing the compound's role as a lead candidate for new therapeutic agents targeting specific biological pathways involved in disease progression.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate
- Structure : Differs in the linkage between the morpholine and carbamate groups (methylene vs. ethyl chain) and stereochemistry (2S configuration).
- Properties: Molecular formula C10H20N2O3 (95% purity) .
- Applications : Used in chiral synthesis, where stereochemistry influences target binding affinity.
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
- Structure : Features a benzimidazolone group instead of morpholine.
- Properties : LCMS data ([M-Boc+H]+ 212 ) indicates lower molecular weight than the morpholine derivative . The aromatic benzimidazolone enhances hydrogen bonding, improving enzyme inhibition (e.g., 8-oxo-Gua glycosylase inhibitors).
- Synthesis : Prepared via nitro-reduction and cyclization, yielding 77% purity .
tert-Butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate
- Structure : Contains an electron-deficient formyl-oxazole group.
- Reactivity : The formyl group enables click chemistry applications, unlike the electron-rich morpholine.
- Applications : Used in bioconjugation and targeted drug delivery systems .
tert-Butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate
- Structure : Pyridine ring with formyl and chloro substituents.
- Properties : Higher aromaticity reduces solubility compared to morpholine derivatives. Molecular weight 256.69 g/mol .
- Stability : Requires storage under inert gas due to formyl group reactivity .
Ethyl Carbamate and Vinyl Carbamate
- Toxicity: Ethyl carbamate is a known carcinogen, while vinyl carbamate exhibits 10–100× higher carcinogenic potency due to metabolic activation to DNA-reactive intermediates .
- Relevance : Highlights the safety advantage of tert-butyl carbamates, as the bulky tert-butyl group reduces metabolic activation and toxicity.
Key Comparative Data
Biological Activity
Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a morpholine ring via an ethyl chain, which enhances its solubility and stability in biological systems. The presence of the morpholine moiety is particularly noteworthy as it is associated with various pharmacological properties.
This compound acts primarily as a ligand for specific receptors or enzymes in biological systems. Its mechanism involves modulating the activity of these targets, which can lead to various physiological effects. The exact pathways depend on the context of its application, including its potential use in drug development targeting specific diseases.
1. Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that compounds with morpholine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, similar morpholine-containing compounds have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Morpholine derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
2. In Vitro Studies
- Research has indicated that this compound can inhibit certain cellular pathways involved in tumor growth. For example, studies have demonstrated its ability to affect the mitotic spindle formation in centrosome-amplified cancer cells, leading to multipolarity and subsequent cell death.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate | Piperidine Structure | Moderate anticancer activity |
| Tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate | Pyrrolidine Structure | Low neuroprotective effects |
| Tert-butyl N-[2-(azepan-3-yl)ethyl]carbamate | Azepane Structure | High solubility but limited efficacy |
This table highlights how the morpholine ring in this compound may confer specific advantages over other similar compounds, particularly regarding solubility and biological activity.
Case Studies and Research Findings
Several studies have focused on the biological implications of morpholine derivatives:
- Inhibition of Cancer Cell Growth : A study demonstrated that morpholine derivatives could significantly reduce the viability of HeLa cells through mechanisms involving microtubule disruption .
- Neuroprotective Mechanisms : Another research article explored how morpholine-containing compounds could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
- Drug Development : Ongoing investigations are assessing the compound's role as a lead candidate for new therapeutic agents targeting specific biological pathways involved in disease progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via carbamate protection of a primary amine. For example, tert-butyl carbamates are often prepared using Boc-protected intermediates in coupling reactions with EDCI/HOBt (as seen in structurally similar compounds) . Reaction optimization may involve varying solvents (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios of reagents. Monitoring via TLC or LCMS ensures intermediate formation .
- Key Considerations : Impurities often arise from incomplete Boc deprotection or side reactions with morpholine’s tertiary amine. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and morpholine protons (δ ~3.6–2.4 ppm). N NMR may resolve ambiguities in carbamate connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for CHNO: calc. 253.155, observed 253.154) .
- IR : Stretching frequencies for carbamate (C=O at ~1700 cm) and morpholine (C-O-C at ~1100 cm) .
Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, highlighting the carbamate carbonyl as an electrophilic site. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as enzymes or receptors .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsional conformations. For example:
- The carbamate C=O bond length (~1.22 Å) confirms resonance stabilization.
- Morpholine ring puckering (e.g., chair vs. boat) is quantified using ORTEP-3 for visualization .
Q. What strategies optimize the compound’s stability under acidic or basic conditions for drug delivery applications?
- Methodology :
- pH Stability Assays : Monitor degradation via HPLC at varying pH (1–14). The tert-butyl group enhances stability under basic conditions but is labile in strong acids (e.g., HCl/EtOAC cleaves Boc) .
- Protecting Group Alternatives : Compare with Cbz or Fmoc derivatives for pH-sensitive applications .
Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?
- Methodology : Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., motifs) into chains (C(4)), rings (R(8)), or other patterns. These networks impact melting point, solubility, and hygroscopicity . For example, strong intermolecular H-bonds may reduce solubility in apolar solvents .
Q. What experimental and computational approaches reconcile discrepancies in NMR data for diastereomeric mixtures?
- Methodology :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and –40°C .
- 2D NOESY : Identifies spatial proximity between tert-butyl and morpholine protons to confirm stereochemistry.
- DFT-NMR Prediction : Gaussian calculations simulate H chemical shifts for proposed diastereomers and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
